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Compound of Interest

Compound Name: N-Boc-N-bis(PEG3-acid)

Cat. No.: B3325079 Get Quote

An In-depth Technical Guide to N-Boc-N-bis(PEG3-acid) for Researchers, Scientists, and

Drug Development Professionals

Introduction
N-Boc-N-bis(PEG3-acid) is a branched, heterobifunctional linker molecule integral to the

development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic

modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target

proteins associated with various diseases. The unique architecture of N-Boc-N-bis(PEG3-
acid), featuring a Boc-protected amine and two terminal carboxylic acids spaced by

polyethylene glycol (PEG) chains, offers a versatile platform for the synthesis of these targeted

protein degraders. This guide provides a comprehensive overview of its chemical structure,

physicochemical properties, and its application in the synthesis of PROTACs, complete with

detailed experimental protocols and workflow diagrams.

Chemical Structure and Properties
N-Boc-N-bis(PEG3-acid) is characterized by a central nitrogen atom to which a tert-

butyloxycarbonyl (Boc) protecting group and two separate PEG chains, each terminating in a

carboxylic acid, are attached. The PEG linkers enhance the solubility and pharmacokinetic

properties of the resulting PROTAC molecule.

Below is a 2D representation of the N-Boc-N-bis(PEG3-acid) chemical structure.
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Caption: 2D Chemical Structure of N-Boc-N-bis(PEG3-acid).

Physicochemical Properties
A summary of the key physicochemical properties of N-Boc-N-bis(PEG3-acid) is presented in

the table below. This data is essential for designing and executing synthetic strategies and for

understanding the behavior of the molecule in various experimental settings.

Property Value Source

Molecular Formula C₃₁H₆₀N₂O₁₅ [1][2][3]

Molecular Weight 700.8 g/mol [1][2][3]

CAS Number 2055042-61-8 [3]

Appearance White to off-white solid Vendor Information

Purity ≥95% [2][3]

Solubility Soluble in DMSO [4]

XLogP3 -3.6 [1]

Topological Polar Surface Area 199 Å² [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
17 [1]

Rotatable Bond Count 34 [1]

Formal Charge 0 [1]

Application in PROTAC Synthesis
N-Boc-N-bis(PEG3-acid) serves as a versatile linker in the modular synthesis of PROTACs.

The two terminal carboxylic acid groups can be coupled with amine-functionalized ligands for

the target protein of interest (POI) and an E3 ubiquitin ligase. The Boc-protected amine can be

deprotected under acidic conditions to introduce further functionality if required.
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The general workflow for synthesizing a PROTAC using this linker involves a series of amide

coupling and deprotection steps. A conceptual workflow is illustrated below.

Step 1: First Amide Coupling

Step 2: Second Amide Coupling

Step 3: (Optional) Boc Deprotection

N-Boc-N-bis(PEG3-acid)

Boc-Linker-POI

POI-NH2 EDC/DCC, Activator

Boc-Linker-POI

Boc-PROTAC

E3 Ligase-NH2 EDC/DCC, Activator

Boc-PROTAC

Final PROTAC

Acidic Conditions (e.g., TFA)

Click to download full resolution via product page

Caption: Conceptual workflow for PROTAC synthesis.

Experimental Protocols
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Detailed experimental protocols for the key reactions involving N-Boc-N-bis(PEG3-acid) are

provided below. These protocols are intended as a starting point and may require optimization

based on the specific substrates and desired outcomes.

Protocol 1: Amide Bond Formation with a Primary Amine
This protocol describes the coupling of one of the carboxylic acid terminals of N-Boc-N-
bis(PEG3-acid) with an amine-containing molecule (e.g., a POI ligand).

Materials:

N-Boc-N-bis(PEG3-acid)

Amine-containing molecule (e.g., POI-NH₂)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

N-Hydroxysuccinimide (NHS) or other activators (optional, but recommended)

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

Dissolve N-Boc-N-bis(PEG3-acid) (1 equivalent) and the amine-containing molecule (1-1.2

equivalents) in anhydrous DMF or DCM.

Add NHS (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

Add EDC (1.5 equivalents) to the reaction mixture and stir at room temperature for 12-24

hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl

acetate) and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the product by flash column chromatography.

Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield a free primary amine,

which can be used for further functionalization.

Materials:

Boc-protected compound

Trifluoroacetic acid (TFA)

Anhydrous Dichloromethane (DCM)

Procedure:

Dissolve the Boc-protected compound in anhydrous DCM.

Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

Allow the reaction to warm to room temperature and stir for 1-4 hours.

Monitor the deprotection by TLC or LC-MS.

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

The resulting amine salt can often be used in the next step without further purification. If the

free amine is required, a basic work-up with a mild base like sodium bicarbonate can be

performed.

Signaling Pathways and Logical Relationships
The ultimate function of a PROTAC synthesized using N-Boc-N-bis(PEG3-acid) is to induce

the degradation of a target protein. The logical relationship of this process is depicted below.
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Caption: PROTAC-mediated protein degradation pathway.

Conclusion
N-Boc-N-bis(PEG3-acid) is a valuable and versatile chemical tool for researchers and

professionals in the field of drug discovery and development. Its well-defined structure,

favorable physicochemical properties, and bifunctional nature make it an ideal linker for the

synthesis of PROTACs. The experimental protocols and workflows provided in this guide offer a

solid foundation for the successful application of this molecule in the rational design of novel

protein degraders. As the field of targeted protein degradation continues to expand, the utility of

well-designed linkers like N-Boc-N-bis(PEG3-acid) will undoubtedly play a crucial role in the

development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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